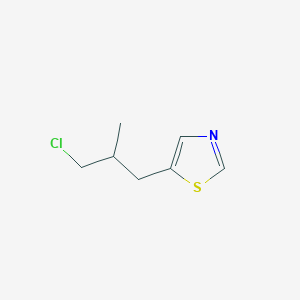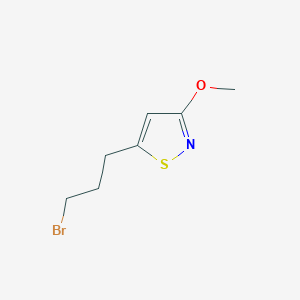
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromopropyl group and a methoxy group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-(3-aminopropyl)-3-methoxy-1,2-thiazole derivative.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can lead to changes in cellular function or induce cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropyltrimethoxysilane: This compound also contains a bromopropyl group but is attached to a silicon atom instead of a thiazole ring.
3-Bromopropylamine: Similar in structure but contains an amine group instead of a thiazole ring.
3-Bromopropylbenzene: Contains a bromopropyl group attached to a benzene ring.
Uniqueness
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole is unique due to the presence of both a thiazole ring and a bromopropyl group. This combination imparts distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and potential biological activities. The methoxy group further enhances its reactivity and solubility, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H10BrNOS |
|---|---|
Molekulargewicht |
236.13 g/mol |
IUPAC-Name |
5-(3-bromopropyl)-3-methoxy-1,2-thiazole |
InChI |
InChI=1S/C7H10BrNOS/c1-10-7-5-6(11-9-7)3-2-4-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
XMEHFYZCXZLKHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC(=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


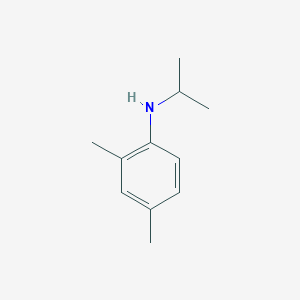
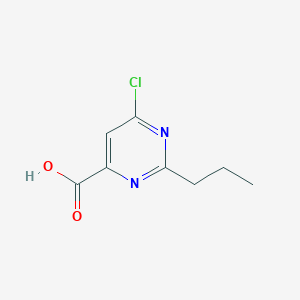
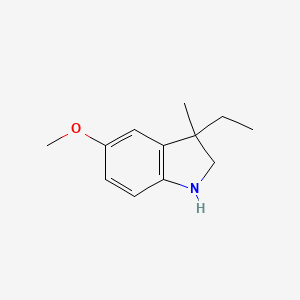

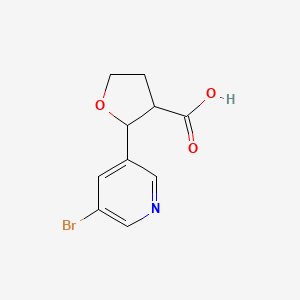

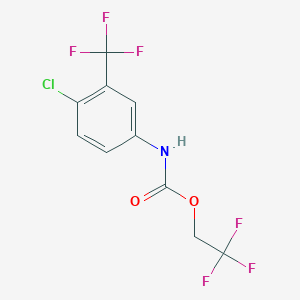
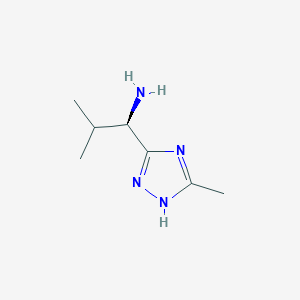
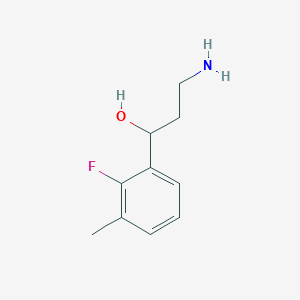

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)


